3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine
Description
The compound 3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine features a pyridine core substituted at position 3 with fluorine and at position 4 with a pyrrolidine-carbonyl-triazole moiety. The triazole ring is 1,4-disubstituted, bearing a methoxymethyl group at position 4, while the pyrrolidine is linked via its nitrogen to the carbonyl group.
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2/c1-22-9-10-7-20(18-17-10)11-3-5-19(8-11)14(21)12-2-4-16-6-13(12)15/h2,4,6-7,11H,3,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBZURWNCJZBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine typically involves multiple steps, including the formation of the triazole ring, the introduction of the fluoro group, and the coupling of the pyrrolidine and pyridine rings. One common synthetic route is as follows:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling of Pyrrolidine and Pyridine Rings: The pyrrolidine ring can be coupled to the pyridine ring through a carbonylation reaction, often using palladium catalysts and carbon monoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and fluorination steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro and methoxymethyl groups, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmaceuticals: It may be used as a building block for the synthesis of pharmaceutical compounds with therapeutic potential.
Materials Science: The compound’s properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe or ligand in biological assays to study the function of various biomolecules.
Mechanism of Action
The mechanism of action of 3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
3-{[4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine (CAS: 1461708-77-9):
This compound shares a pyridine-triazole scaffold but differs in substituents. Instead of a pyrrolidine-carbonyl group, it has a methyl linker between the triazole and pyridine. The triazole’s 4-position is substituted with a diethoxymethyl group, which increases hydrophobicity compared to the methoxymethyl group in the target compound. The molecular weight (262.31 g/mol) is lower due to the absence of the pyrrolidine-carbonyl moiety .1-[(2-Chlorophenyl)methyl]-4-[4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]piperidine :
This analog replaces the pyridine with a piperidine ring and introduces a 2-chlorobenzyl group. The pyrrolidine-carbonyl-triazole motif is retained, but the chlorophenyl group may enhance lipophilicity and alter target selectivity compared to the fluorine-substituted pyridine in the target compound .
Substituent Effects on Physicochemical Properties
*Predicted using computational tools (e.g., SwissADME).
- Fluorine vs.
- Methoxymethyl vs. Diethoxymethyl : The smaller methoxymethyl group reduces steric hindrance, possibly favoring target binding, while diethoxymethyl may enhance solubility in organic solvents .
Structural and Crystallographic Insights
Crystallographic refinement using programs like SHELXL would aid in comparing the target compound’s conformation with analogs. For example, the dihedral angle between the pyridine and triazole rings could influence binding mode, while the pyrrolidine’s puckering may affect steric interactions.
Biological Activity
3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring, a pyrrolidine ring, and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H16FN5O2
- Molecular Weight : 305.31 g/mol
- CAS Number : 2097861-42-0
The structural components contribute to its unique biological properties, with the fluoro group enhancing stability and bioavailability, while the methoxymethyl group on the triazole ring influences reactivity and interactions with biological targets.
The biological activity of this compound largely depends on its ability to interact with specific biological targets. It is hypothesized that this compound may function through:
- Enzyme Inhibition : The compound may inhibit target enzymes or receptors by binding to their active sites.
- Modulation of Signaling Pathways : It could alter signaling pathways involved in various cellular processes, including proliferation and apoptosis.
Biological Activity Studies
Research studies have investigated the biological effects of this compound in various contexts. Here are some key findings:
Antimicrobial Activity
A study assessed the antimicrobial properties of similar triazole derivatives and reported promising results against various bacterial strains. Although specific data for this compound is limited, compounds with similar structures often exhibit significant antibacterial and antifungal activities.
Anticancer Potential
Research has indicated that triazole-containing compounds can exhibit anticancer properties by targeting specific oncogenic pathways. For instance:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Triazole A | PI3Kδ | 14 |
| Triazole B | AKT | 50 |
While direct studies on the specific compound are sparse, its structural analogs have shown effectiveness in inhibiting cancer cell proliferation.
Anti-inflammatory Effects
The compound's potential to modulate inflammatory responses has been explored through its interaction with transcription factors such as NF-kappa-B. Inhibiting this pathway can lead to reduced expression of pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the biological activities associated with similar compounds:
- Study on Triazole Derivatives : A comprehensive investigation into various triazole derivatives demonstrated their capacity to inhibit tumor growth in xenograft models.
- Pyridine-Based Compounds : Research focusing on pyridine derivatives revealed their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
Q & A
Q. Example Protocol :
- Step 1 : CuAAC reaction between propargyl methoxymethyl ether and azidopyrrolidine in DMF/H₂O (70°C, 12 h).
- Step 2 : Carbonyl coupling using EDC/HOBt in DCM (room temperature, 16 h).
- Yield : ~50–70% after purification .
How can spectroscopic techniques (NMR, MS) be used to characterize this compound?
Level: Basic
Answer:
¹H/¹³C NMR :
- Pyridine protons : Downfield signals at δ 8.5–9.0 ppm due to electron-withdrawing fluorine and carbonyl groups.
- Triazole protons : Singlet at δ 7.5–8.0 ppm.
- Methoxymethyl group : Singlet at δ 3.3–3.5 ppm (OCH₃) and δ 4.5–4.7 ppm (CH₂) .
Mass Spectrometry (MS) :
- High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₀F₃N₅O₃: 428.15; observed: 428.14) .
IR Spectroscopy :
Data Interpretation Tip : Compare experimental shifts with computational predictions (e.g., DFT simulations) to resolve ambiguities .
How can reaction conditions be optimized to improve coupling efficiency during synthesis?
Level: Advanced
Answer:
Key factors influencing coupling efficiency:
Q. Troubleshooting Low Yields :
- Contamination by moisture : Use molecular sieves or anhydrous solvents.
- Incomplete deprotection : Monitor via TLC or LC-MS during Boc removal steps .
How can contradictions in reported biological activity data for this compound be resolved?
Level: Advanced
Answer:
Discrepancies often arise from:
Assay Variability :
- Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
Structural Analog Comparisons :
- Compare with analogs like N-(3-chloro-4-fluorophenyl)-pyrazolo[3,4-b]pyridines, which show varying IC₅₀ values due to halogen substitution .
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or COX-2.
- Correlate docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values .
Case Study : A 10-fold difference in IC₅₀ values for kinase inhibition was traced to assay buffer pH (7.4 vs. 6.5), affecting protonation states of the triazole moiety .
What strategies are effective for analyzing the compound’s stability under physiological conditions?
Level: Advanced
Answer:
In vitro Stability Assays :
- Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 h. Monitor degradation via HPLC .
Metabolite Identification :
- Use LC-QTOF-MS to detect hydroxylated or demethylated metabolites.
- Major Metabolite : 3-fluoro-4-{3-[4-(carboxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine (m/z 442.12) .
Temperature Sensitivity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
